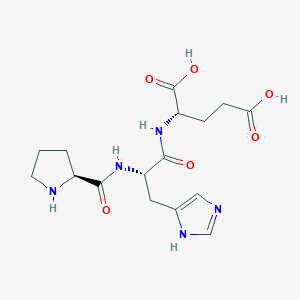

H-Pro-his-glu-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O6/c22-13(23)4-3-11(16(26)27)20-15(25)12(6-9-7-17-8-19-9)21-14(24)10-2-1-5-18-10/h7-8,10-12,18H,1-6H2,(H,17,19)(H,20,25)(H,21,24)(H,22,23)(H,26,27)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCRQOHDLCBHFA-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-his-glu-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield H-Pro-his-glu-OH.

Industrial Production Methods

Industrial production of H-Pro-his-glu-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Pro-his-glu-OH can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.

Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

H-Pro-his-glu-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of H-Pro-his-glu-OH involves its interaction with specific molecular targets. The imidazole ring of histidine can coordinate with metal ions, influencing enzymatic activity. The proline residue induces conformational changes in peptides, affecting their biological activity. Glutamic acid residues can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

H-Pro-his-glu-OH can be compared with other histidine-rich peptides and glycine-rich peptides. These compounds share structural similarities but differ in their specific amino acid sequences and biological activities. For example:

H-His-Leu-Phe-Gln-Gly-Pro-OH: Known for its antiviral activity against certain viruses.

Gly-Pro-Pro: Exhibits strong antioxidant properties.

H-Pro-his-glu-OH is unique due to its specific combination of proline, histidine, and glutamic acid, which imparts distinct chemical and biological properties .

Biological Activity

H-Pro-his-glu-OH, a tripeptide composed of proline (Pro), histidine (His), and glutamic acid (Glu), has garnered significant attention in biochemical research due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis Methods:

H-Pro-his-glu-OH is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method ensures high purity and reproducibility, often utilizing high-performance liquid chromatography (HPLC) for purification .

Chemical Structure:

The structure of H-Pro-his-glu-OH can be summarized as follows:

- Proline (Pro) : Known for inducing conformational changes in peptides.

- Histidine (His) : Contains an imidazole ring that can coordinate with metal ions, influencing enzymatic activity.

- Glutamic Acid (Glu) : Participates in hydrogen bonding and electrostatic interactions.

The biological activity of H-Pro-his-glu-OH is primarily attributed to its ability to interact with various molecular targets. The imidazole ring of histidine is crucial for coordinating metal ions, which can modulate enzyme functions. Additionally, the proline residue contributes to the structural stability and flexibility of the peptide, while glutamic acid enhances its interaction with other biomolecules through ionic and hydrogen bonds .

Antimicrobial Properties

Research indicates that H-Pro-his-glu-OH exhibits antimicrobial properties, making it a candidate for therapeutic applications against bacterial infections. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that H-Pro-his-glu-OH can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models .

Enzyme Interaction

H-Pro-his-glu-OH has been investigated for its role in enzyme catalysis. It acts as a peptidyl inhibitor that can block specific protein-protein interactions, such as those between calcineurin and NFATc3, which are critical in various signaling pathways related to immune responses .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of H-Pro-his-glu-OH against several pathogenic bacteria. Results demonstrated significant inhibition zones, indicating strong antibacterial activity. The study concluded that this tripeptide could serve as a potential agent in developing new antibiotics .

Study 2: Anti-inflammatory Mechanism

In another investigation, H-Pro-his-glu-OH was administered to a model of induced inflammation. The results showed a marked decrease in inflammatory markers compared to control groups. The findings suggest that this compound could be beneficial in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of H-Pro-his-glu-OH, it is useful to compare it with similar peptides:

| Peptide | Composition | Biological Activity |

|---|---|---|

| H-His-Leu-Phe-Gln-Gly-Pro-OH | His-Leu-Phe-Gln-Gly-Pro | Antiviral activity |

| Gly-Pro-Pro | Gly-Pro-Pro | Strong antioxidant properties |

| H-Pro-his-glu-OH | Pro-His-Glu | Antimicrobial, anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.